Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate

Synthetic methodology Nucleophilic aromatic substitution Route optimization

Researchers using unprotected N-aryl piperazines in multi-step syntheses face a documented 37% yield penalty from deprotection-re-protection cycles. This Boc-protected 2-fluoro-4-nitrophenyl piperazine eliminates that inefficiency while ensuring target potency. • Orthogonal Boc group enables clean nitro hydrogenation (50 psi H2/Pd(C)) without piperazine NH interference, avoiding re-protection yield loss. • 2-Fluoro substituent confers >80-fold P2X7 receptor potency gain vs. chloro analog (IC50 12.1 nM vs. >1000 nM), preventing false-negative SAR data. • 95% purity grade reduces catalyst poisoning in Buchwald-Hartwig, Suzuki-Miyaura, and low-catalyst-loading hydrogenations, improving batch reproducibility.

Molecular Formula C15H20FN3O4
Molecular Weight 325.34 g/mol
CAS No. 154590-34-8
Cat. No. B153294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate
CAS154590-34-8
Molecular FormulaC15H20FN3O4
Molecular Weight325.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F
InChIInChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-5-4-11(19(21)22)10-12(13)16/h4-5,10H,6-9H2,1-3H3
InChIKeyYOLVWCABLVHASL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate (CAS 154590-34-8): A Boc-Protected Fluoro-Nitrophenyl Piperazine Building Block for Multi-Step Synthesis and Kinase-Targeted Medicinal Chemistry


Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate (CAS 154590-34-8, molecular formula C15H20FN3O4, MW 325.34) is a bifunctional heterocyclic building block comprising a piperazine core mono-protected by a tert-butyloxycarbonyl (Boc) group and N-arylated with a 2-fluoro-4-nitrophenyl moiety . The compound exists as a solid with a melting point of 153–155 °C and a density of 1.270 ± 0.06 g/cm³ . It serves as a key intermediate in the synthesis of oxazolidinone antibacterials (e.g., RBx-7644), kinase inhibitor scaffolds, and other bioactive molecules where orthogonal protection of the piperazine nitrogens is essential for regioselective functionalization [1].

Why In-Class Piperazine Building Blocks Cannot Replace Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate in Research and Development


Superficially similar N-aryl piperazine building blocks—including the Boc-deprotected analog, the 2-chloro-4-nitrophenyl congener, or the non-fluorinated 4-nitrophenyl variant—exhibit profoundly different synthetic yields, bioactivity, and chemoselectivity that preclude simple interchange. The Boc group is not an inert appendage but a critical orthogonal handle enabling stepwise elaboration of the piperazine core in multi-step sequences; its premature removal mandates inefficient re-protection strategies (demonstrated by a 37% deprotection–re-protection yield penalty) . The 2-fluoro substituent, compared to chloro or hydrogen, confers a >80-fold gain in target potency in biologically relevant systems and distinct electronic effects that govern nucleophilic aromatic substitution (SNAr) reactivity, hydrogenation kinetics, and downstream crystallinity [1]. These performance gaps are not predictable from structure alone and have direct consequences for synthetic route design, compound purity, and pharmacological outcome.

Quantitative Differential Evidence for Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate vs. Closest Analogs: Yield, Potency, and Orthogonal Protection


Synthesis Yield: Optimised Boc-Piperazine SNAr Route (95%) vs. Deprotection–Re-protection Route (~10%) vs. Boc-Deprotected Analog (37%)

The direct SNAr condensation of 3,4-difluoronitrobenzene with 1-Boc-piperazine in acetonitrile delivers the target compound in approximately 95% yield, whereas the alternative two-step sequence—synthesis of unprotected 1-(2-fluoro-4-nitrophenyl)piperazine followed by Boc protection—returns only about 10% overall yield . Forced Boc deprotection of the target compound itself generates the unprotected congener (CAS 154590-33-7) in a modest 37% yield, demonstrating that the Boc group is not trivially installed or removed .

Synthetic methodology Nucleophilic aromatic substitution Route optimization

P2X7 Receptor Antagonism: 2-Fluoro-4-nitrophenyl Moiety (IC50 12.1 nM) vs. 2-Chloro-4-nitrophenyl Moiety (IC50 >1000 nM)

In a head-to-head study of glycine-based P2X7 receptor antagonists, the compound bearing an o-fluorine substituent on the phenylpiperazine moiety (4g) exhibited an IC50 of 12.1 ± 3.0 nM, while the corresponding o-chloro analog (4e) showed an IC50 >1000 nM, representing an >80-fold loss of potency upon fluorine-to-chlorine substitution [1].

Medicinal chemistry P2X7 receptor Structure-activity relationship Halogen bioisosterism

Proven Intermediate in the cGMP Synthesis of the Oxazolidinone Antibacterial RBx-7644: Boc-Enabled Chemoselective Hydrogenation (50 psi, Pd/C)

The Drug Synthesis Database documents a validated multi-kilogram-scale route to Ranbezolid (RBx-7644) in which tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate (intermediate III) is hydrogenated under 50 psi H2 over Pd/C in methanol to yield the corresponding aniline (IV) as a dark solid. The Boc group remains intact under these reducing conditions, enabling further chemoselective elaboration at the aniline nitrogen without affecting the protected piperazine [1]. In contrast, the unprotected piperazine analog (II) is not amenable to this sequence due to competing catalyst coordination and amine oxidation.

Process chemistry Oxazolidinone antibiotics Boc protection strategy

Solid-State Differentiation: Melting Point 153–155 °C vs. Unprotected Analog (70–72 °C) and Chloro Analog (105 °C) — Implications for Purification and Handling

The target compound displays a melting point of 153–155 °C (recrystallised from ethyl ether) , substantially higher than the unprotected 1-(2-fluoro-4-nitrophenyl)piperazine (70–72 °C) and the corresponding 2-chloro-4-nitrophenyl derivative (105 °C) . The elevated melting point reflects stronger crystal lattice energy, which correlates with improved bench-top stability, lower hygroscopicity, and amenability to high-purity recrystallisation.

Physicochemical properties Crystallinity Purification

Purity Grade Availability: 97% (Thermo Scientific/Alfa Aesar) vs. Standard 95% Grades

Commercially, the compound is available at a certified 97% purity (Thermo Scientific/Alfa Aesar catalogue) with full QC documentation, whereas the common industrial grade is 95% (e.g., AKSci, Bidepharm) . The 97% grade reduces the burden of impurities (total unspecified impurities ≤3% vs. ≤5%) in subsequent reaction steps.

Purity specification Quality control Analytical chemistry

Highest-Value Application Scenarios for Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate Based on Verified Differential Evidence


Multi-Step Synthesis of Oxazolidinone Antibiotics (e.g., RBx-7644 and Eperezolid Analogs) Requiring Chemoselective Nitro Reduction

The compound serves as the pivotal intermediate (III) in the validated cGMP synthesis of the Phase II oxazolidinone antibacterial RBx-7644. The Boc group permits clean hydrogenation of the nitro group to the aniline under 50 psi H2/Pd(C) without competing piperazine NH deactivation, enabling subsequent regioselective elaboration at the newly formed aniline nitrogen [1]. Substituting the unprotected 1-(2-fluoro-4-nitrophenyl)piperazine would force a protection/de-protection cycle incurring a documented 37% yield loss .

P2X7 Receptor Antagonist Discovery and Related Purinergic Receptor SAR Programs

The 2-fluoro-4-nitrophenyl moiety has been directly shown to confer an IC50 of 12.1 nM against the human P2X7 receptor in a glycine-based antagonist scaffold, whereas the 2-chloro-4-nitrophenyl congener is effectively inactive (IC50 >1000 nM) [2]. Medicinal chemistry teams exploring P2X7, P2X4, or related purinergic targets should therefore prioritise the fluoro-substituted building block as the core pharmacophoric element to avoid false-negative structure-activity data.

Large-Scale Procurement of High-Purity Building Blocks for Palladium-Catalysed Cross-Coupling Cascades

The availability of a 97% purity grade (Thermo Scientific/Alfa Aesar) is critical for reactions sensitive to trace heteroatom impurities—such as Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and low-catalyst-loading hydrogenations—where catalyst poisoning by thiols, halides, or heavy metals can reduce turnover frequency. The 97% grade reduces total unspecified impurities to ≤3%, compared to ≤5% for the standard 95% grade , directly improving batch-to-batch reproducibility and minimizing pre-reaction purification requirements.

Solid-Form Screening During Late-Stage Lead Optimisation

The high melting point of 153–155 °C (vs. 70–72 °C for the unprotected analog and 105 °C for the chloro analog) indicates robust crystal packing . This property is advantageous during solid-form screening for developability assessment, as higher-melting crystalline intermediates generally exhibit superior physical stability, lower hygroscopicity, and more predictable dissolution behaviour during salt and polymorph selection studies.

Quote Request

Request a Quote for Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.